methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Fragment-based drug discovery Crystallographic fragment screening Protein-protein interaction inhibitors

Researchers needing a validated starting point for pre-mRNA splicing modulation face a scarcity of structurally characterized, fragment-sized ligands. Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1) addresses this gap directly. - Confirmed binder to the Prp8-Aar2 complex with a deposited co-crystal structure (PDB: 7FLH), enabling immediate structure-guided optimization. - The C-4 bromine provides a predictable handle for Suzuki-Miyaura derivatization, accelerating library synthesis. Sourced at ≥95% purity with documented analytical data, ensuring reproducible results in med chem and process development.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1232838-31-1
Cat. No. B035971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
CAS1232838-31-1
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
InChIKeyQOTBTHHHTJJTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1): A Procurable Pyrazole Intermediate for Fragment-Based Discovery


Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1) is a commercially available, functionalized pyrazole derivative. It serves as a versatile synthetic intermediate and is a member of specialized compound libraries, such as the F2X-Universal Library used in fragment-based drug discovery [1]. Its physicochemical properties, including a molecular weight of 219.04 g/mol and a calculated LogP of 1.5, place it within typical fragment space for lead identification efforts .

Procurement Note: Why Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is Not a Generic Substitute for Other Halogenated Pyrazoles


This compound's specific substitution pattern—a bromine atom at the 4-position, a methyl ester at the 3-position, and a methyl group at the 5-position—creates a unique and non-interchangeable electronic and steric environment compared to other halogenated pyrazole analogs. This specific topology dictates its unique vector of reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom serves as a precise handle for derivatization [1]. Substituting it with a similar-looking compound, like a chloro-analog or a regioisomer with a bromine at a different position, would fundamentally alter the reaction kinetics and regiochemical outcome of any subsequent synthesis, thereby jeopardizing the integrity of a multi-step research or production campaign [1].

Quantitative Evidence Guide for Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1)


Validated Structural Binding in a Key Drug Discovery Target: PDB Entry 7FLH

This compound has been successfully co-crystallized with the yeast spliceosomal Prp8 RNaseH-like domain and the snRNP assembly factor Aar2 complex, as documented in the Protein Data Bank (PDB) entry 7FLH (Ligand ID: VCX) [1]. This provides direct, atomic-level validation of its binding mode within a therapeutically relevant protein-protein interaction site. High-strength quantitative comparative data (e.g., binding affinity, functional activity vs. close analogs) is not available in the public domain. This structural information is provided as supporting evidence of a defined binding pose.

Fragment-based drug discovery Crystallographic fragment screening Protein-protein interaction inhibitors

Comparison of Key Physicochemical Properties for Fragment-Library Procurement

The compound's key physicochemical properties are well-defined and consistent across multiple commercial sources . Its molecular weight (219.04 g/mol) and calculated lipophilicity (XLogP3 of 1.5) fall within the widely accepted 'Rule of Three' guidelines for fragment libraries, suggesting favorable solubility and permeability for a fragment-sized molecule . In comparison, an analog like 4-bromo-5-methyl-1H-pyrazole-3-carboxaldehyde (CAS 1287752-82-2) has a lower molecular weight (201.02 g/mol) and a different hydrogen bond acceptor pattern due to the aldehyde group, which would alter its physicochemical profile . The precise values provided by vendors offer a reliable baseline for solubility and permeability modeling, ensuring reproducible assay conditions.

Medicinal Chemistry Fragment-Based Lead Discovery Library Design

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Recommended Application Scenarios Based on Evidence


As a Characterized Building Block for Divergent Synthesis via C-C Cross-Coupling

Its well-defined bromo-substituent provides a predictable and reliable synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate libraries of 4-aryl-substituted pyrazole-3-carboxylate analogs [1]. The compound's availability from multiple reputable vendors with documented analytical data (purity ≥95%) supports its routine use in parallel medicinal chemistry and process development .

As a Validated Starting Point for Structure-Based Drug Design Against Spliceosomal Targets

The compound's proven ability to bind the Prp8-Aar2 complex, as evidenced by its co-crystal structure (PDB 7FLH), positions it as a high-priority starting fragment for structure-guided optimization programs aimed at discovering novel modulators of pre-mRNA splicing [2]. This pre-validated binding event offers a significant advantage over an uncharacterized or purely in silico-predicted hit.

As a Control for Physicochemical Property Benchmarking in Fragment Library Design

The compound's well-documented and consistent physicochemical properties (MW: 219.04 g/mol, LogP: 1.5) make it a suitable reference standard for calibrating experimental assays for solubility, permeability, and protein binding, ensuring data quality and reproducibility across screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.